(2'R,2S,cis)-Saxagliptin

DPP-IV inhibition stereoisomer activity drug impurity profiling

(2'R,2S,cis)-Saxagliptin (CAS 1564265-93-5), chemically (1S,3S,5S)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is one of the eight theoretically possible stereoisomers of the DPP-IV inhibitor saxagliptin (Onglyza™). Unlike the parent drug saxagliptin (1a, (2'S,2S,cis)-configuration), which exhibits potent DPP-IV inhibition (IC50 = 30.3 nM) , this specific (2'R,2S,cis)-configured stereoisomer demonstrates no measurable DPP-IV inhibitory activity across a concentration range of 1–10,000 nM.

Molecular Formula C₁₈H₂₅N₃O₂
Molecular Weight 315.41
CAS No. 1564265-93-5
Cat. No. B1142285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2'R,2S,cis)-Saxagliptin
CAS1564265-93-5
Synonyms(1S,3S,5S)-2-[(2R)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile
Molecular FormulaC₁₈H₂₅N₃O₂
Molecular Weight315.41
Structural Identifiers
SMILESC1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
InChIInChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15+,17?,18?/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2'R,2S,cis)-Saxagliptin CAS 1564265-93-5: Stereochemically Defined Impurity Reference Standard for DPP-4 Inhibitor Pharmaceutical Quality Control


(2'R,2S,cis)-Saxagliptin (CAS 1564265-93-5), chemically (1S,3S,5S)-2-((2R)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, is one of the eight theoretically possible stereoisomers of the DPP-IV inhibitor saxagliptin (Onglyza™) [1]. Unlike the parent drug saxagliptin (1a, (2'S,2S,cis)-configuration), which exhibits potent DPP-IV inhibition (IC50 = 30.3 nM) [1], this specific (2'R,2S,cis)-configured stereoisomer demonstrates no measurable DPP-IV inhibitory activity across a concentration range of 1–10,000 nM [1]. It is classified and supplied as a chiral impurity reference standard, primarily utilized for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production of saxagliptin drug substance and finished products [2].

Why (2'R,2S,cis)-Saxagliptin Cannot Be Substituted by Other Saxagliptin Impurities or the Parent Drug in Analytical and Quality Control Workflows


Saxagliptin contains four chiral centers, yielding eight possible stereoisomers (1a–1h) with dramatically divergent DPP-IV inhibitory profiles [1]. Among these, only the parent drug 1a (IC50 = 30.3 nM) and one trans-configured stereoisomer 1e (IC50 = 4,364 nM) exhibit measurable enzymatic activity; the remaining six stereoisomers, including (2'R,2S,cis)-saxagliptin (1d), show no activity whatsoever at concentrations up to 10,000 nM [1]. This stereochemistry-dependent functional dichotomy means that generic substitution based solely on chemical class or nominal structural similarity is scientifically unsound. A QC laboratory requiring an authenticated, inactive stereoisomer reference standard for chromatographic peak identification or system suitability testing cannot substitute the parent drug or the partially active 1e impurity—each has distinct retention characteristics, distinct biological activity profiles, and distinct regulatory identification requirements [1]. The absence of DPP-4 activity also ensures that this impurity, if present in trace amounts, does not introduce confounding pharmacological effects in bioanalytical studies [1].

(2'R,2S,cis)-Saxagliptin: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Compounds


DPP-IV Inhibitory Activity: Complete Inactivation of (2'R,2S,cis)-Saxagliptin (1d) Versus Potent Parent Drug Saxagliptin (1a)

In a direct, head-to-head in vitro comparison against purified human DPP-IV, (2'R,2S,cis)-saxagliptin (stereoisomer 1d) exhibited no detectable inhibitory activity (IC50 = NA, tested across 1–10,000 nM), while the parent drug saxagliptin (1a, (2'S,2S,cis)-configuration) demonstrated potent inhibition with an IC50 of 30.3 nM [1]. This represents a >330-fold difference in potency floor, effectively establishing that the (2'R) configuration at the amino acid α-carbon, combined with the (2S,cis) methanoproline geometry, completely abolishes DPP-IV binding and inhibition [1]. Molecular docking studies attributed this loss to the inability of 1b–1d and 1f–1h to form effective H-bonding interactions with the critical active-site residues Glu205, Glu206, and Arg125 [1].

DPP-IV inhibition stereoisomer activity drug impurity profiling configuration-activity relationship

Rank-Order Activity Among All Eight Saxagliptin Stereoisomers: Only One Non-Drug Stereoisomer (1e) Retains Measurable Activity

Comprehensive profiling of all eight saxagliptin stereoisomers (1a–1h) revealed a binary activity distribution: only the drug 1a (IC50 = 30.3 nM) and the trans-configured 1e (IC50 = 4,364 nM) showed measurable DPP-IV inhibition, while the remaining six stereoisomers—including (2'R,2S,cis)-saxagliptin—were completely inactive (IC50 = NA at 1–10,000 nM) [1]. The residual activity of 1e is approximately 144-fold weaker than the parent drug, yet it is non-zero, meaning 1e cannot serve as a fully inert impurity reference standard [1]. In contrast, (2'R,2S,cis)-saxagliptin belongs to the majority group of stereoisomers that are entirely devoid of DPP-4 activity, a consequence of disrupted H-bonding networks with Glu205, Glu206, and Arg125 as shown by docking studies [1].

stereochemical impurity ranking DPP-4 selectivity saxagliptin isomer activity pharmacopeial impurity identification

Regulatory-Grade Characterization and ANDA Suitability Versus Generic Research-Grade Impurity Standards

(2'R,2S,cis)-Saxagliptin is supplied with comprehensive characterization data compliant with regulatory guidelines, including detailed Certificates of Analysis (COA), and is explicitly designated for analytical method development, method validation (AMV), and QC applications in support of ANDA submissions and commercial saxagliptin production [1]. Multiple specialized suppliers (SynZeal, Clearsynth, ChemWhat, Pharmaffiliates) list this compound as an impurity reference standard with traceability against pharmacopeial standards (USP or EP) provided based on feasibility [1]. In contrast, generic research-grade saxagliptin stereoisomers may lack the full regulatory-compliant characterization package (e.g., quantified purity >95–99%, residual solvent data, chiral purity certification, stability-indicating storage at 2–8°C) necessary for formal regulatory dossier inclusion [1].

ANDA reference standard pharmaceutical impurity regulatory compliance method validation

Prolonged Binding Kinetics of Parent Drug Saxagliptin Versus Rapidly Dissociating DPP-4 Inhibitors: Class-Level Context Supporting Negative Control Selection

While the parent drug saxagliptin is characterized by prolonged binding to DPP-4 (Ki = 1.3 nM, dissociation t1/2 = 50 min at 37°C) relative to vildagliptin (t1/2 = 3.5 min) and sitagliptin (t1/2 < 2 min), (2'R,2S,cis)-saxagliptin itself has no measurable binding to DPP-4 [1][2]. The active metabolite BMS-510849 (5-hydroxysaxagliptin) also retains significant potency (Ki = 2.6 nM, t1/2 = 23 min), approximately 2-fold less potent than the parent [1]. This class-level context is important: the complete absence of DPP-4 binding by (2'R,2S,cis)-saxagliptin distinguishes it not only from the parent saxagliptin but from all clinically used DPP-4 inhibitors, reinforcing its suitability as a true negative control in DPP-4 enzymatic and cellular assays where any residual inhibition from a comparator impurity would invalidate the experimental design [1][2].

DPP-4 binding kinetics saxagliptin vs. sitagliptin drug-target residence time negative control

(2'R,2S,cis)-Saxagliptin: Evidence-Backed Application Scenarios for Pharmaceutical Development, Quality Control, and Biomedical Research


Reference Standard for ANDA Analytical Method Development and Validation (AMV)

Generic pharmaceutical developers preparing ANDA submissions for saxagliptin require authenticated impurity reference standards to establish specificity, linearity, accuracy, and precision of HPLC/UPLC methods per ICH Q2(R1) guidelines. (2'R,2S,cis)-Saxagliptin serves as a chromatographic peak identification marker for this specific chiral impurity, with its documented complete DPP-4 inactivity (IC50 = NA at 1–10,000 nM) [1] ensuring that even if co-eluting or present above identification thresholds, it will not introduce confounding pharmacological signals in bioanalytical method validation. The compound is supplied with regulatory-compliant characterization data including COA and can be traced against USP or EP pharmacopeial standards [2].

Quality Control Batch Release Testing and Stability-Indicating Method System Suitability

During commercial saxagliptin API and finished drug product manufacturing, QC laboratories must demonstrate that analytical methods can resolve all known and potential impurities from the active peak. (2'R,2S,cis)-Saxagliptin is specifically suited for system suitability testing in stability-indicating HPLC methods because its verified lack of DPP-4 activity [1] eliminates any risk of pharmacologically active impurity interference in forced degradation study interpretation. Its excellent analytical profile for HPLC and GC analysis and defined storage condition (2–8°C refrigerated) [2] support routine QC laboratory workflows.

Chiral Purity Method Development and Enantiomeric Separation Validation

Saxagliptin possesses four chiral centers, making chiral purity verification a critical component of API release specifications. (2'R,2S,cis)-Saxagliptin, as one of the eight well-characterized stereoisomers [1], provides a defined retention time and resolution benchmark for developing and validating chiral HPLC or SFC methods capable of separating all potential stereoisomeric impurities. The demonstrated inability of this stereoisomer to form key H-bonding interactions with DPP-4 active-site residues (Glu205, Glu206, Arg125) [1] further supports its selection as a chirality marker that is mechanistically distinct from the active drug, reducing ambiguity in peak assignment during method robustness testing.

DPP-4 Pharmacology Studies: Verified Negative Control Compound

In academic or industrial DPP-4 target engagement, selectivity profiling, or cellular assay development, researchers require a structurally matched negative control that is confirmed to lack DPP-4 inhibitory activity. (2'R,2S,cis)-Saxagliptin fulfills this role with experimental validation: IC50 = NA at concentrations up to 10,000 nM against purified human DPP-4 [1], in contrast to the parent drug (Ki = 1.3 nM) [3] and the partially active stereoisomer 1e (IC50 = 4,364 nM) [1]. Its adoption as a negative control eliminates the confounding variable of residual enzymatic inhibition that would arise from using other DPP-4 inhibitor-class compounds, thereby improving assay signal-to-noise ratio and data interpretability.

Quote Request

Request a Quote for (2'R,2S,cis)-Saxagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.